N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide
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Overview
Description
N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is a chemical compound with the molecular formula C₁₁H₁₀ClN₃O₂ and a molecular weight of 251.67 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It features a benzamide group attached to a 1,2,4-oxadiazole ring, which is further substituted with a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable nitrile with hydroxylamine to form the oxadiazole ring, followed by chloromethylation and subsequent coupling with benzamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the oxadiazole ring and the benzamide group.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Products include azides or nitriles depending on the nucleophile used.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Scientific Research Applications
N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole
- 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide
- 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide
Uniqueness
N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide is unique due to its specific substitution pattern on the oxadiazole ring and the presence of the benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
N-[[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c12-6-10-14-9(15-17-10)7-13-11(16)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISWIRVPZSVLRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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